Cas no 82020-49-3 (2-methoxy-5-methylbenzene-1-sulfonamide)
2-methoxy-5-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 2-methoxy-5-methyl-
- 2-methoxy-5-methylbenzenesulfonamide
- 2-methoxy-5-methylbenzene-1-sulfonamide
- SCHEMBL5188196
- 82020-49-3
- 643087-31-4
- DTXSID20358499
- SDCCGMLS-0064898.P001
- AH-487/42822072
- SR-01000285013-1
- SB78012
- AKOS000142241
- FS-2350
- SR-01000285013
- EN300-270568
- Z57611437
- 2-Methoxy-5-methyl-benzenesulfonamide
-
- MDL: MFCD05739881
- Inchi: 1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
- InChI Key: NNBCTZQYASZPPO-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1OC)(N)(=O)=O
Computed Properties
- Exact Mass: 201.04596439g/mol
- Monoisotopic Mass: 201.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 77.8Ų
2-methoxy-5-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012246-250mg |
2-Methoxy-5-methylbenzenesulfonamide |
82020-49-3 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A010012246-500mg |
2-Methoxy-5-methylbenzenesulfonamide |
82020-49-3 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A010012246-1g |
2-Methoxy-5-methylbenzenesulfonamide |
82020-49-3 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Enamine | EN300-270568-1g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95% | 1g |
$273.0 | 2023-09-11 | |
| Enamine | EN300-270568-5g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95% | 5g |
$761.0 | 2023-09-11 | |
| Enamine | EN300-270568-10g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95% | 10g |
$1371.0 | 2023-09-11 | |
| Enamine | EN300-270568-0.05g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95.0% | 0.05g |
$46.0 | 2025-03-20 | |
| Enamine | EN300-270568-0.1g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95.0% | 0.1g |
$73.0 | 2025-03-20 | |
| Enamine | EN300-270568-0.25g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95.0% | 0.25g |
$105.0 | 2025-03-20 | |
| Enamine | EN300-270568-0.5g |
2-methoxy-5-methylbenzene-1-sulfonamide |
82020-49-3 | 95.0% | 0.5g |
$197.0 | 2025-03-20 |
2-methoxy-5-methylbenzene-1-sulfonamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-methoxy-5-methylbenzene-1-sulfonamide
Introduction to 2-methoxy-5-methylbenzene-1-sulfonamide (CAS No. 82020-49-3)
2-methoxy-5-methylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 82020-49-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of 2-methoxy-5-methylbenzene-1-sulfonamide, including its aromatic ring system modified with methoxy and methyl groups, as well as the presence of a sulfonamide functional group, contribute to its unique chemical properties and reactivity.
The sulfonamide moiety is particularly noteworthy, as it is a key pharmacophore in many drugs used to treat bacterial infections, inflammatory diseases, and other metabolic disorders. The introduction of electron-donating groups such as the methoxy group at the 2-position and the methyl group at the 5-position of the benzene ring further enhances the compound's solubility and bioavailability, making it a promising candidate for further development in drug design.
In recent years, there has been a surge in research focused on modifying aromatic sulfonamides to develop novel therapeutic agents. Studies have demonstrated that subtle changes in the structure of these compounds can significantly alter their biological activity. For instance, the presence of both methoxy and methyl substituents in 2-methoxy-5-methylbenzene-1-sulfonamide may contribute to its ability to interact with biological targets in a specific manner, potentially leading to new applications in medicine.
One of the most compelling aspects of 2-methoxy-5-methylbenzene-1-sulfonamide is its potential as a building block for more complex molecules. Medicinal chemists often use such compounds as scaffolds to create new drug candidates with enhanced efficacy and reduced side effects. The sulfonamide group, in particular, is known for its ability to form hydrogen bonds with biological targets, which can improve binding affinity and selectivity.
Recent advancements in computational chemistry have also facilitated the design and optimization of sulfonamide-based drugs. Molecular modeling techniques allow researchers to predict how 2-methoxy-5-methylbenzene-1-sulfonamide will interact with various biological targets, enabling them to make informed decisions about its potential therapeutic applications. These studies have highlighted the compound's potential as an anti-inflammatory agent, an antimicrobial agent, and even as a component in treatments for neurological disorders.
The synthesis of 2-methoxy-5-methylbenzene-1-sulfonamide is another area of active research. Chemists have developed various synthetic routes to produce this compound efficiently and in high yield. One common approach involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine derivative to form the sulfonamide. This method is favored for its simplicity and scalability, making it suitable for industrial production.
Another important aspect of working with 2-methoxy-5-methylbenzene-1-sulfonamide is its stability under various conditions. This compound exhibits good stability in both aqueous and organic solvents, which makes it versatile for different types of chemical reactions. Additionally, its stability under storage conditions ensures that it remains viable for long-term research projects and commercial applications.
In terms of biological activity, preliminary studies on 2-methoxy-5-methylbenzene-1-sulfonamide have shown promising results. Researchers have observed that this compound can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in developing anti-inflammatory drugs. Furthermore, its interaction with bacterial enzymes has been explored, indicating that it may have antimicrobial properties.
The role of 2-methoxy-5-methylbenzene-1-sulfonamide in drug development is further underscored by its ability to cross cell membranes due to its lipophilic nature. This property is crucial for drugs that need to reach intracellular targets. Additionally, the compound's metabolism can be tailored by modifying its structure, allowing researchers to fine-tune its pharmacokinetic profile.
Future research on 2-methoxy-5-methylbenzene-1-sulfonamide may focus on exploring its potential in combination therapies. By pairing this compound with other agents that target different aspects of a disease process, researchers hope to achieve synergistic effects that could lead to more effective treatments. This approach is particularly relevant in addressing complex diseases such as cancer and autoimmune disorders.
The environmental impact of synthesizing and using 2-methoxy-5-methylbenzene-1-sulfonamide is also an important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices not only benefit the environment but also make the production process more cost-effective.
In conclusion,2-methoxy-5-methylbenzene-1-sulfonamide (CAS No. 82020-49-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and diverse biological activities. Its role as a scaffold for drug development underscores its importance in modern medicine. As research continues to uncover new applications for this compound,2-methoxy-5-methylbenzene-1-sulfonamide is poised to play a crucial role in shaping the future of therapeutic agents.
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